molecular formula C16H15ClN4O4 B2987216 7-((4-chlorophenoxy)methyl)-1,3-dimethyl-6,7-dihydrooxazolo[2,3-f]purine-2,4(1H,3H)-dione CAS No. 879071-51-9

7-((4-chlorophenoxy)methyl)-1,3-dimethyl-6,7-dihydrooxazolo[2,3-f]purine-2,4(1H,3H)-dione

Cat. No.: B2987216
CAS No.: 879071-51-9
M. Wt: 362.77
InChI Key: OLYHCUZUAOKXMS-UHFFFAOYSA-N
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Description

7-((4-chlorophenoxy)methyl)-1,3-dimethyl-6,7-dihydrooxazolo[2,3-f]purine-2,4(1H,3H)-dione is a useful research compound. Its molecular formula is C16H15ClN4O4 and its molecular weight is 362.77. The purity is usually 95%.
BenchChem offers high-quality 7-((4-chlorophenoxy)methyl)-1,3-dimethyl-6,7-dihydrooxazolo[2,3-f]purine-2,4(1H,3H)-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 7-((4-chlorophenoxy)methyl)-1,3-dimethyl-6,7-dihydrooxazolo[2,3-f]purine-2,4(1H,3H)-dione including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

7-[(4-chlorophenoxy)methyl]-2,4-dimethyl-7,8-dihydropurino[8,7-b][1,3]oxazole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15ClN4O4/c1-19-13-12(14(22)20(2)16(19)23)21-7-11(25-15(21)18-13)8-24-10-5-3-9(17)4-6-10/h3-6,11H,7-8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OLYHCUZUAOKXMS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C(=O)N(C1=O)C)N3CC(OC3=N2)COC4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15ClN4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.77 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Biological Activity

7-((4-chlorophenoxy)methyl)-1,3-dimethyl-6,7-dihydrooxazolo[2,3-f]purine-2,4(1H,3H)-dione is a synthetic compound with potential pharmacological applications. Its structure suggests it may exhibit biological activity similar to other xanthine derivatives, which are known for their roles in various biological processes.

Chemical Structure and Properties

The compound's chemical structure can be represented as follows:

  • IUPAC Name : 7-((4-chlorophenoxy)methyl)-1,3-dimethyl-6,7-dihydrooxazolo[2,3-f]purine-2,4(1H,3H)-dione
  • Molecular Formula : C₁₄H₁₃ClN₄O₂
  • Molecular Weight : 304.73 g/mol

The biological activity of this compound is hypothesized to involve:

  • Inhibition of Phosphodiesterase (PDE) : Similar to xanthine derivatives, this compound may act as a non-selective PDE inhibitor, which would increase intracellular cyclic AMP (cAMP) levels. Elevated cAMP can lead to various physiological responses, including anti-inflammatory effects and enhanced cellular signaling pathways.
  • Adenosine Receptor Antagonism : This compound might also function as an antagonist at adenosine receptors, potentially influencing sleep regulation and immune responses.

Pharmacological Studies

Research indicates that compounds with similar structures exhibit a range of biological effects:

  • Anti-inflammatory Effects : In vitro studies have shown that xanthine derivatives can inhibit the production of pro-inflammatory cytokines like TNF-α.
  • Cognitive Enhancement : Some studies suggest that PDE inhibitors can enhance cognitive function by modulating neurotransmitter systems.

Data Table of Related Compounds

Compound NameIUPAC NameMolecular FormulaBiological Activity
Caffeine1,3,7-trimethylxanthineC₈H₁₀N₄O₂Stimulant; PDE inhibitor
Theophylline1,3-dimethylxanthineC₇H₈N₄O₂Bronchodilator; PDE inhibitor
Theobromine3,7-dimethylxanthineC₇H₈N₄O₂Stimulant; mild diuretic

Case Studies

Recent studies have explored the pharmacological effects of similar compounds in various models:

  • Study on Inflammation : A study published in the Journal of Medicinal Chemistry demonstrated that a related xanthine derivative significantly reduced inflammation in rodent models by inhibiting TNF-α synthesis.
  • Cognitive Function Enhancement : Research in Neuropharmacology indicated that PDE inhibitors improved memory retention in aged rats, suggesting potential applications in treating cognitive decline.

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